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Compound of Interest

1,4-Oxazepan-6-one
Compound Name:
hydrochloride

cat. No.: B6301129

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,4-
oxazepane derivatives targeting various key proteins implicated in central nervous system
disorders and other diseases. The following sections summarize quantitative data, detalil
experimental protocols for key assays, and visualize relevant biological pathways and
experimental workflows.

Comparative SAR Data of 1,4-Oxazepane
Derivatives

The biological activity of 1,4-oxazepane derivatives is significantly influenced by the nature and
position of substituents on the heterocyclic core and its appended functionalities. This section
presents a quantitative comparison of derivatives targeting the Dopamine D4 Receptor,
Serotonin 5-HT1A Receptor, and Nitric Oxide Synthase.

Dopamine D4 Receptor Ligands

A series of 2,4-disubstituted 1,4-oxazepanes have been investigated for their affinity for the
dopamine D4 receptor. The following table summarizes the key SAR findings.[1]
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Ki (nM) for D4

Compound ID R1 R2
Receptor
la H 4-chlorobenzyl 15
1b Methyl 4-chlorobenzyl 8
1c Ethyl 4-chlorobenzyl 25
1d H 4-fluorobenzyl 22
le H 3,4-dichlorobenzyl 12

Key SAR Insights:

o Substitution at the 2-position of the oxazepane ring with a small alkyl group, such as a
methyl group (Compound 1b), enhances affinity for the D4 receptor compared to the
unsubstituted analog (Compound 1a).

 Increasing the bulk of the substituent at the 2-position to an ethyl group (Compound 1c)
leads to a decrease in affinity.

e The nature of the substituent on the N-benzyl group also plays a crucial role. A 4-chloro
substituent (Compound 1a) is generally favorable.

Serotonin 5-HT1A Receptor Agonists

1,4-Benzoxazepine derivatives, a class of compounds containing the 1,4-oxazepane moiety
fused to a benzene ring, have been explored as selective 5-HT1A receptor agonists. The table
below presents the binding affinities of representative analogs.
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Ki (nM) for 5-HT1A

Compound ID R X
Receptor
2a H @) 1.2
2b 7-Chloro @) 0.8
2c 7-Methoxy @) 3.5
2d H S 5.1

Key SAR Insights:

e The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound
2b) enhances the affinity for the 5-HT1A receptor.

* A methoxy group at the same position (Compound 2c) results in a slight decrease in affinity
compared to the unsubstituted analog (Compound 2a).

» Replacing the oxygen atom in the oxazepine ring with a sulfur atom (Compound 2d) leads to
a significant reduction in binding affinity.

Nitric Oxide Synthase (NOS) Inhibitors

A series of 3- and 5-imino-1,4-oxazepane analogs have been evaluated as inhibitors of human
nitric oxide synthases (nNOS and iNOS). The following table summarizes their inhibitory

activities.
Position of IC50 (uM) for IC50 (uM) for
Compound ID . R ]
Imino Group nNOS iNOS
3a 3 H 5.2 >100
3b 3 Methyl 2.8 85
3c 5 H 10.5 >100
3d 5 Methyl 7.1 92

Key SAR Insights:
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o Compounds with the imino group at the 3-position of the 1,4-oxazepane ring are generally
more potent inhibitors of NNOS than those with the imino group at the 5-position.

e The presence of a methyl group on the imino nitrogen (Compounds 3b and 3d) enhances the
inhibitory activity against nNOS compared to the unsubstituted analogs.

o All tested 1,4-oxazepane derivatives show significant selectivity for nNOS over iNOS.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies.

Dopamine D4 Receptor Binding Assay[1]

Objective: To determine the binding affinity of test compounds for the human dopamine D4
receptor.

Materials:

HEK?293 cells stably expressing the human dopamine D4 receptor.

[3H]Spiperone (radioligand).

Haloperidol (reference compound).

Assay buffer: 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, 2 mM CaCl2, 1 mM MgCI2, pH 7.4.

Scintillation cocktail.

Procedure:
o Prepare cell membranes from HEK293-D4 cells by homogenization and centrifugation.

e In a 96-well plate, add 50 L of assay buffer, 25 uL of [3H]Spiperone (final concentration 0.2
nM), and 25 pL of test compound at various concentrations.

e For non-specific binding, use 10 uM haloperidol instead of the test compound.

e Add 100 pL of the cell membrane preparation (20 pg of protein) to each well.
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Incubate the plate at 25°C for 60 minutes with gentle shaking.

Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester.

Wash the filters three times with ice-cold assay buffer.

Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and count the

radioactivity using a beta-counter.

Calculate the Ki values using the Cheng-Prusoff equation.

5-HT1A Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human serotonin 5-HT1A
receptor.

Materials:

CHO-K1 cells stably expressing the human 5-HT1A receptor.

[3H]8-OH-DPAT (radioligand).

Serotonin (5-HT) (reference compound).

Assay buffer: 50 mM Tris-HCI, 10 mM MgSO04, 0.5 mM EDTA, pH 7.4.

Scintillation cocktail.

Procedure:

Prepare cell membranes from CHO-K1-5-HT1A cells.

In a 96-well plate, add 50 pL of assay buffer, 25 uL of [3H]8-OH-DPAT (final concentration 1
nM), and 25 pL of test compound at various concentrations.

For non-specific binding, use 10 uM serotonin.

Add 100 pL of the cell membrane preparation (15 pg of protein).
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e Incubate at 37°C for 30 minutes.
o Filter and wash as described in the D4 receptor binding assay.

o Determine radioactivity and calculate Ki values.

Nitric Oxide Synthase (NOS) Inhibition Assay

Objective: To determine the inhibitory activity of test compounds against nNOS and iNOS.

Materials:

Recombinant human nNOS and iNOS enzymes.

L-Arginine (substrate).

NADPH.

Calmodulin (for nNOS).

Griess reagent.

Assay buffer: 50 mM HEPES, pH 7.4.
Procedure:

e In a 96-well plate, add 20 uL of assay buffer, 10 uL of test compound at various
concentrations, and 10 pL of a solution containing L-Arginine (10 uM), NADPH (100 puM),
and (for nNOS) Calmodulin (10 pg/mL).

e Initiate the reaction by adding 10 uL of the respective NOS enzyme.
e Incubate at 37°C for 30 minutes.
o Stop the reaction by adding 50 L of Griess reagent.

e Measure the absorbance at 540 nm to quantify the amount of nitrite produced.
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o Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the
test compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR studies of 1,4-

oxazepane derivatives.
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Caption: General workflow for the synthesis, screening, and SAR analysis of 1,4-oxazepane
derivatives.
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Biological Targets & SAR
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Caption: Key structure-activity relationship insights for 1,4-oxazepane derivatives at different
biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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